molecular formula C7H3BrN2O5 B8636665 5-Bromo-2,4-dinitrobenzaldehyde

5-Bromo-2,4-dinitrobenzaldehyde

Cat. No. B8636665
M. Wt: 275.01 g/mol
InChI Key: RHBYFCYFCRTTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2,4-dinitrobenzaldehyde is a useful research compound. Its molecular formula is C7H3BrN2O5 and its molecular weight is 275.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2,4-dinitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2,4-dinitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-2,4-dinitrobenzaldehyde

Molecular Formula

C7H3BrN2O5

Molecular Weight

275.01 g/mol

IUPAC Name

5-bromo-2,4-dinitrobenzaldehyde

InChI

InChI=1S/C7H3BrN2O5/c8-5-1-4(3-11)6(9(12)13)2-7(5)10(14)15/h1-3H

InChI Key

RHBYFCYFCRTTKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-])C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To ice cold conc. sulphuric acid (360 mL) was added fuming nitric acid (180 mL) dropwise followed by (ii) (60 g, 0.26 mol) dropwise over 15 min. The reaction mixture was stirred for 10 min and then allowed to warm to RT. After 30 min, the reaction mixture was heated at 45° C. for 2 h and then at 50° C. for 3 h and then allowed to cool to RT. The reaction mixture was then poured carefully over ice-water and the organics were extracted into chloroform (500 mL). The volatiles were dried (MgSO4) and concentrated in vacuo. The residue was purified by flash column chromatography eluting with EtOAc:n-hexane (gradient elution from 5% to 30% v/v) to give (iii) (5.1 g, 7%).
[Compound]
Name
ice
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
7%

Synthesis routes and methods II

Procedure details

To ice cold sulphuric acid (360 mL) was added fuming nitric acid (180 mL). 5-bromo-2-nitrobenzaldehyde (60 g, 0.26 mol) was added to the solution within 15 min. The reaction mixture was stirred for 10 minutes at the same temperature then at RT for 30 min, at 45° C. for 2 h and finally at 50° C. for 3 h, at which time TLC showed complete reaction. The reaction mixture was poured into ice water and extracted with chloroform to give a mixture of products which was separated by flash column chromatography eluting with PE/EtOAc (20/1 to 3/1). The desired 5-bromo-2,4-dinitrobenzaldehyde was isolated as white solid (6.5 g, 9%). 1H-NMR (CDCl3, 400 MHz) δ 10.48 (s, 1H), 8.61 (s, 1H), 8.30 (s, 1H). MS (M+H)+: 275/277.
[Compound]
Name
ice
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
9%

Synthesis routes and methods III

Procedure details

To ice cold conc. sulphuric acid (360 mL) was added fuming nitric acid (180 mL) and to this solution was added compound (ii) (60 g, 0.26 mol) within 15 min. The reaction mixture was stirred for 10 min at same temperature then at RT for 30 min, at 45° C. for 2 h and finally at 50° C. for 3 h at which time TLC showed complete reaction. The reaction mixture was quenched in ice water and extracted with chloroform to give a mixture of products which was separated by flash column chromatography eluting with EtOAc/hexane (5-30%). The desired 5-bromo-2,4-dinitrobenzaldehyde (iii) was isolated as white solid (5.1 g, 7%).
[Compound]
Name
ice
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two

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